![molecular formula C9H10BN3O2 B578415 (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1310384-85-0](/img/structure/B578415.png)
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid
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Overview
Description
“(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C9H10BN3O2 . It has a molecular weight of 203.01 g/mol . The IUPAC name for this compound is [6- (4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid .
Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The topological polar surface area is 71.2 Ų . The exact mass and monoisotopic mass are both 203.0866067 g/mol . The compound has a complexity of 218 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various biaryl compounds. These reactions are essential for creating complex organic molecules used in pharmaceuticals, agrochemicals, and organic materials .
Transesterification Reactions
It serves as a reagent in transesterification reactions, a process important for modifying chemical compounds’ ester groups. This is particularly useful in the production of different pharmaceuticals and polymers .
γ-Secretase Modulators
The compound is used for preparing Aminothiazoles as γ-secretase modulators. These modulators are significant in Alzheimer’s disease research as they can potentially alter the production of amyloid beta, a peptide associated with the disease’s pathology .
JAK2 Inhibitors for Myeloproliferative Disorders
It aids in the development of Amino-pyrido-indol-carboxamides, which act as potential JAK2 inhibitors. JAK2 inhibitors are targeted therapies for myeloproliferative disorders, which are a group of diseases that cause an overproduction of blood cells .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like this one have shown potent antileishmanial and antimalarial activities. These activities are crucial in the fight against parasitic diseases such as leishmaniasis and malaria .
Molecular Simulation Studies
The compound has been involved in molecular simulation studies to justify its potent in vitro activities against certain diseases. For instance, it has been used to study binding free energy in the active site of enzymes related to parasitic diseases .
Synthesis of Pyrazolo[3,4-b]pyridin-3-ol Compounds
It is used in synthesizing new pyrazolo[3,4-b]pyridin-3-ol compounds through cyclization reactions from related nitriles. These compounds have potential applications in medicinal chemistry due to their unique structural properties .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, which can then undergo a coupling reaction with an organic halide .
Biochemical Pathways
Compounds containing a pyrazole core have been reported to show a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds with a pyrazole core are generally known for their good bioavailability .
Result of Action
Similar compounds have been reported to show a broad range of biological activities .
Action Environment
The stability and reactivity of boronic acid derivatives can be influenced by factors such as ph and the presence of certain functional groups .
properties
IUPAC Name |
[6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c1-7-5-11-13(6-7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIPWNQQFQWSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2C=C(C=N2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671282 |
Source
|
Record name | [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid | |
CAS RN |
1310384-85-0 |
Source
|
Record name | Boronic acid, B-[6-(4-methyl-1H-pyrazol-1-yl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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